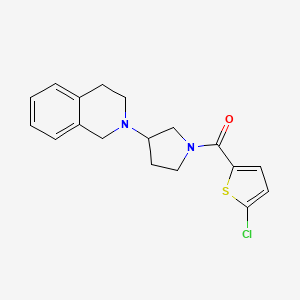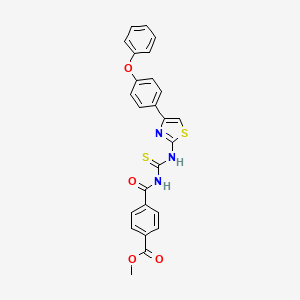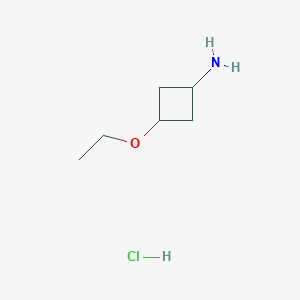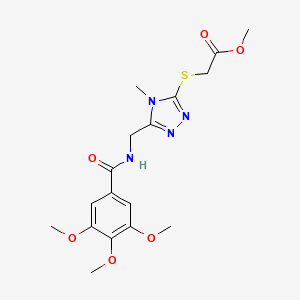![molecular formula C11H20N2O3 B2520297 3-(Boc-Amino)-Hexahydro-2H-Furo[2,3-C]Pyrrol CAS No. 479090-77-2](/img/structure/B2520297.png)
3-(Boc-Amino)-Hexahydro-2H-Furo[2,3-C]Pyrrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is known for its unique structure, which includes a furo[2,3-c]pyrrol ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
Mode of Action
The mode of action would depend on the specific biological target. The Boc group (tert-butyl carbamate) is often used in organic synthesis to protect amines , and it can be removed under acidic conditions .
Pharmacokinetics
The pharmacokinetics of a compound depend on many factors, including its chemical structure, the route of administration, and the individual’s metabolism. The Boc group can increase the lipophilicity of the compound, which might affect its absorption and distribution .
Action Environment
The action of “3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole” could be influenced by various environmental factors, including pH and the presence of other compounds. For example, the Boc group can be removed under acidic conditions .
Biochemische Analyse
Biochemical Properties
3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The compound interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave the Boc (tert-butoxycarbonyl) protecting group. This interaction is crucial for the controlled synthesis and modification of peptides and proteins. Additionally, 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole can form stable complexes with other biomolecules, facilitating its use in various biochemical applications .
Cellular Effects
The effects of 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Furthermore, 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to strong acids or bases. Long-term studies have shown that 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolic processes. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydrolysis, oxidation, and reduction reactions, leading to the formation of different metabolites. These metabolic pathways are essential for understanding the compound’s bioavailability and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical applications and ensuring its effective delivery to target sites .
Subcellular Localization
The subcellular localization of 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization is important for its activity and function, as it determines the specific cellular processes that the compound can influence .
Vorbereitungsmethoden
The synthesis of tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate typically involves the reaction of hexahydro-2H-furo[2,3-c]pyrrole with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate: This compound has a similar furo[2,3-c]pyrrol ring system but differs in the position and nature of the substituents.
tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate: This compound has a different ring system and substituents, leading to distinct chemical and biological properties.
The uniqueness of tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate lies in its specific ring structure and the presence of the tert-butyl carbamate group, which imparts unique reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
tert-butyl N-(3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-6-15-9-5-12-4-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQODYVKRDPTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2520216.png)

![7-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2520224.png)

![3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea](/img/structure/B2520226.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)
![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)
![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)
